N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide
Description
N-[(4S)-4-Methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 3 and a carboxamide group at position 3. The carboxamide nitrogen is linked to a stereospecific (4S)-4-methoxypyrrolidin-3-yl moiety. This structural configuration confers unique physicochemical properties, including a molecular weight of 261.7 g/mol (C₁₀H₁₆ClN₃O₃ when considering its hydrochloride salt form) and a purity ≥95% .
Properties
Molecular Formula |
C10H15N3O3 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C10H15N3O3/c1-6-3-8(16-13-6)10(14)12-7-4-11-5-9(7)15-2/h3,7,9,11H,4-5H2,1-2H3,(H,12,14)/t7?,9-/m0/s1 |
InChI Key |
MSXQIDZUJLPFHQ-NETXQHHPSA-N |
Isomeric SMILES |
CC1=NOC(=C1)C(=O)NC2CNC[C@@H]2OC |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2CNCC2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrrolidine ring, followed by the formation of the oxazole ring, and finally the introduction of the carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
3-(2-Butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide (R004)
- Structure : Shares the oxazole-carboxamide backbone but incorporates a 4,5-dihydroisoxazole ring and a trifluoromethylphenyl substituent.
- Pharmacology : Demonstrates potent anti-inflammatory activity in a formaldehyde-induced rat edema model, surpassing diclofenac sodium. Acts as a selective PAR-2 receptor inhibitor .
- Metabolism : Undergoes biotransformation in Wistar rats and rabbits, with metabolites synthesized for pharmacokinetic studies .
N-(4-Acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide
- Structure : Retains the 3-methyl-1,2-oxazole-5-carboxamide core but substitutes the pyrrolidinyl group with a 4-acetylphenyl moiety.
N-(6-Methoxypyridin-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
- Structure : Features a 5-methyl-3-phenyl-1,2-oxazole core with a methoxypyridinyl substituent.
Structural and Functional Group Analysis
Key Observations:
Substituent Impact : The (4S)-4-methoxypyrrolidinyl group in the target compound introduces stereochemical complexity, likely enhancing receptor specificity compared to phenyl or pyridinyl substituents in analogues.
Anti-Inflammatory Potential: R004’s trifluoromethyl and dihydroisoxazole groups correlate with high anti-inflammatory efficacy, suggesting that electron-withdrawing groups improve activity .
Metabolic Considerations : The pyrrolidine ring in the target compound may slow hepatic metabolism compared to R004’s phenyl group, which undergoes phase I oxidation .
Biological Activity
N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and cancer treatment. This article delves into the various aspects of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- IUPAC Name: this compound
- Molecular Formula: CHNO
- Molecular Weight: 225.24 g/mol
- CAS Number: 1217988-01-6
Research indicates that this compound may exert its biological effects through several mechanisms:
- GSK-3β Inhibition : It has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various neurodegenerative diseases, including Alzheimer's disease. Inhibition of GSK-3β leads to reduced hyperphosphorylation of tau proteins, which is a hallmark of Alzheimer's pathology .
- Neuroprotective Effects : The compound exhibits neuroprotective properties by alleviating oxidative stress in neuronal cells. This is achieved through the activation of the Keap1-Nrf2 pathway, which enhances the expression of antioxidant proteins .
- Anticancer Activity : Preliminary studies suggest that it may also possess anticancer properties by targeting TACC3 (Transforming Acidic Coiled-Coil 3), a protein involved in cell division and tumor growth. Compounds that inhibit TACC3 have shown promise in cancer treatment strategies .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| GSK-3β Inhibition | IC Assay | 0.25 μM | |
| Neuroprotection | HO Induced Damage | Significant reduction in ROS | |
| Anticancer Activity | TACC3 Inhibition | Effective in cell lines |
Case Studies
- Alzheimer's Disease Model : In a study involving HEK293T cells overexpressing GSK-3β, treatment with this compound resulted in decreased levels of phosphorylated tau and reduced oxidative stress markers, indicating its potential as a therapeutic agent for Alzheimer's disease .
- Cancer Cell Lines : Another investigation assessed the compound's effect on various cancer cell lines where it demonstrated significant cytotoxicity against cells expressing high levels of TACC3, supporting its role as a potential anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
